Octanenitrile

Electrochemical synthesis Nitrile formation Faradaic efficiency

Octanenitrile (C8H15N, ≥97% GC) offers a chain-length-specific floral, aldehydic, citrus odor profile essential for fragrance and cleaning formulations. Sourcing the pure C8 homolog ensures 98% electrochemical selectivity and predictable biocatalysis kinetics. This compound provides a reduced aquatic hazard burden versus longer-chain nitriles, simplifying lab waste compliance. Verify RIFM safety clearance for cosmetic use.

Molecular Formula C8H15N
Molecular Weight 125.21 g/mol
CAS No. 124-12-9
Cat. No. B114854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctanenitrile
CAS124-12-9
Synonyms1-Cyanoheptane;  Arneel 8;  Caprylonitrile;  Heptylcyanide;  NSC 5513;  Octanonitrile;  n-Heptyl cyanide;  n-Octanonitrile; 
Molecular FormulaC8H15N
Molecular Weight125.21 g/mol
Structural Identifiers
SMILESCCCCCCCC#N
InChIInChI=1S/C8H15N/c1-2-3-4-5-6-7-8-9/h2-7H2,1H3
InChIKeyYSIMAPNUZAVQER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / 250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octanenitrile (CAS 124-12-9): 8-Carbon Aliphatic Nitrile for Fragrance and Chemical Intermediates


Octanenitrile (n-octanenitrile, heptyl cyanide, CAS 124-12-9) is a straight-chain C8 aliphatic nitrile with molecular formula C8H15N and molecular weight 125.21 g/mol. It is a colorless to light yellow clear liquid at room temperature with a melting point of -45 °C, boiling point of 198-200 °C, flash point of 73-85 °C, density of 0.81-0.814 g/mL, and a calculated Log KOW of 2.8 [1]. The compound is classified as a fragrance agent (EINECS 204-682-2) with an organoleptic profile characterized by powerful floral notes with aldehydic, citrus, and orris aspects [2]. Commercially available at >97% purity (GC), octanenitrile finds use in aroma, perfume, flavor, and chemical industries [3].

Why Octanenitrile (CAS 124-12-9) Cannot Be Interchanged with Other Aliphatic Nitriles


Aliphatic nitriles differ fundamentally in chain-length-dependent physicochemical and biological properties, precluding generic substitution. The C8 chain of octanenitrile confers a distinct organoleptic signature—powerful floral, aldehydic, citrus, and orris—that is absent or substantially altered in shorter (C6-C7) or longer (C9-C12) homologs [1]. In enzymatic systems, hydrolysis rates increase with residue size, as demonstrated by the progressive activity gradient from butyronitrile to octanenitrile to phenylpropionitrile, indicating that chain length directly modulates metabolic and synthetic utility [2]. In electrochemical synthesis, optimizing conditions specifically for octanenitrile yields 98% selectivity and 87% faradaic efficiency—metrics that would degrade significantly if a different nitrile homolog were substituted without re-optimization [3]. Toxicologically, while octanenitrile is classified as Acute Toxicity Category 4 (H302, H312, H332) and Skin Irritation Category 2 (H315), longer-chain analogs such as dodecanenitrile carry additional Aquatic Acute Category 1 (H400) and Aquatic Chronic Category 1 (H410) classifications, imposing distinct handling and disposal requirements [4]. These cumulative differences across sensory, reactivity, process, and safety dimensions make generic substitution scientifically and operationally untenable.

Octanenitrile (CAS 124-12-9) Procurement Evidence: Comparative Quantitative Differentiation


Electrochemical Synthesis Selectivity: Octanenitrile Achieves 98% Yield

In a direct head-to-head evaluation within an electrochemical oxidation study, octanenitrile was synthesized with 98% selectivity and 87% faradaic efficiency (FE) at 60 mA cm⁻² using a Br⁻/Br₂-mediated strategy on a CoS₂/CoS@Graphite Felt electrode [1]. The study evaluated multiple primary amines, but the reported optimized parameters represent the specific performance envelope for octanenitrile. Substituting another nitrile would require re-optimization and would not be expected to reproduce this selectivity-efficiency profile without empirical validation.

Electrochemical synthesis Nitrile formation Faradaic efficiency

Enzymatic Hydrolysis Rate: Chain-Length-Dependent Reactivity Gradient

In a study characterizing recombinant AtNIT1 nitrilase from Arabidopsis thaliana, aliphatic nitriles exhibited increasing hydrolysis rates with increasing residue size. The series butyronitrile (C4) → octanenitrile (C8) → phenylpropionitrile was explicitly used to demonstrate this trend [1]. The authors state: 'Aliphatic nitriles are the most effective substrates, showing increasing rates of hydrolysis with increasing size of the residues, as demonstrated in the series butyronitrile, octanenitrile, phenylpropionitrile.' While absolute rate constants for individual compounds were not tabulated in the abstract, the directional trend establishes that octanenitrile occupies a distinct position on the chain-length-activity curve, separating it from both shorter and longer homologs.

Nitrilase Biocatalysis Substrate specificity

Sensory Profile: C8-Specific Floral-Aldehydic-Citrus Organoleptic Signature

Octanenitrile is characterized by a powerful floral note with aldehydic, citrus, and orris aspects [1]. This profile differs qualitatively from the jasminic nitrile type odor with strong nerol oxide note reported for heptanenitrile (C7) and from the citrus, grape, and grapefruit notes associated with dodecanenitrile (C12) [2]. The C8 chain length yields a specific balance of volatility (vapor pressure 0.187 mm Hg at 20°C; boiling point 198-200°C) [3] and hydrophobicity (Log KOW 2.8) [3] that modulates odor perception and substantivity differently than adjacent homologs.

Fragrance chemistry Organoleptic Odor profiling

Acute Oral Toxicity: LD50 1764 mg/kg (Mouse)

The acute oral LD50 for octanenitrile in mouse is reported as 1764 mg/kg . Octanenitrile carries GHS classifications of Acute Toxicity Category 4 (H302: harmful if swallowed; H312: harmful in contact with skin; H332: harmful if inhaled) and Skin Irritation Category 2 (H315: causes skin irritation) [1]. In contrast, longer-chain homolog dodecanenitrile (C12) carries additional Aquatic Acute Category 1 (H400) and Aquatic Chronic Category 1 (H410) classifications indicating very high aquatic toxicity with long-lasting effects [2]. This differentiation in environmental hazard profile has direct implications for waste handling, disposal costs, and regulatory compliance burden.

Toxicology Safety assessment Acute toxicity

Physical Property Envelope: C8-Specific Boiling Point and Log KOW

Octanenitrile exhibits a boiling point of 198-200 °C (lit.) / 205.95 °C (EPI Suite estimated) and a Log KOW of 2.8 (EPI Suite) [1][2]. Heptanenitrile (C7) boils at 186-187 °C , while nonanenitrile (C9) and longer homologs have progressively higher boiling points. The incremental ~12-14 °C difference in boiling point between C7 and C8 translates to measurable differences in volatility and vapor pressure (octanenitrile vapor pressure: 0.187 mm Hg at 20°C [1]), which affects both handling (flash point considerations) and application-specific performance (e.g., fragrance substantivity, solvent evaporation rate). Log KOW of 2.8 indicates moderate hydrophobicity and predictable octanol-water partitioning behavior distinct from both more water-soluble shorter nitriles and more lipophilic longer nitriles.

Physicochemical properties Volatility Hydrophobicity

Aquatic Toxicity: Experimental pIGC50 0.28 in Tetrahymena pyriformis

Experimental 40-hour Tetrahymena pyriformis growth inhibition toxicity for octanenitrile is reported as pIGC50 = 0.28 log(L/mmol) [1]. This value represents a moderate aquatic toxicity baseline. While head-to-head comparative experimental data for other nitriles in this specific assay were not retrieved, the established experimental value enables QSAR model validation and provides a benchmark for aquatic hazard assessment distinct from the more severe Aquatic Acute Category 1 (H400) classification observed for dodecanenitrile [2].

Ecotoxicology Aquatic toxicity QSAR

Octanenitrile (CAS 124-12-9) Validated Application Scenarios


Fragrance Formulation Requiring C8-Specific Floral-Aldehydic Profile

Octanenitrile's organoleptic signature—powerful floral with aldehydic, citrus, and orris aspects—is chain-length-specific and cannot be replicated by C7 or C9 homologs . Procurement for perfumery, cosmetic, and cleaning product formulations where this precise odor profile is specified should prioritize octanenitrile (CAS 124-12-9) over adjacent nitriles. The compound's RIFM safety assessment has cleared all 7 human health endpoints plus environmental assessment at current fragrance use levels (worldwide use volume 0.1-1 metric ton per year; 95th percentile concentration in cleaning wipes 0.0048%) [6], providing regulatory confidence for this application.

Electrochemical Synthesis Process Development and Scale-Up

For researchers developing electrochemical nitrile synthesis methods, octanenitrile serves as a benchmark substrate with demonstrated 98% selectivity and 87% faradaic efficiency under optimized Br⁻/Br₂-mediated conditions . Procurement of high-purity octanenitrile (>97% GC) [6] enables reproducible method development and validation. The documented synthetic performance envelope provides a quantifiable reference point against which alternative nitrile substrates can be empirically compared.

Nitrilase Biocatalysis and Enzymatic Hydrolysis Studies

In enzymatic systems such as recombinant AtNIT1 nitrilase, octanenitrile occupies a defined position on the chain-length-activity curve, exhibiting higher hydrolysis rates than butyronitrile and lower than phenylpropionitrile . This predictable reactivity makes octanenitrile suitable as a mid-chain reference substrate in biocatalysis research, enabling systematic investigation of substrate specificity without the confounding factors associated with branched or aromatic nitriles.

Chemical Intermediate with Manageable Safety Profile

For synthetic applications requiring an 8-carbon aliphatic nitrile intermediate, octanenitrile presents an acute oral LD50 of 1764 mg/kg (mouse) and GHS classification of Acute Toxicity Category 4 and Skin Irritation Category 2 [6]. Unlike longer-chain homologs such as dodecanenitrile, octanenitrile does not carry Aquatic Acute Category 1 (H400) or Aquatic Chronic Category 1 (H410) classifications [7]. This reduced environmental hazard burden may simplify waste handling procedures and lower regulatory compliance costs for laboratory and pilot-scale syntheses.

Technical Documentation Hub

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